2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl-trimethylazanium
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Overview
Description
2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl-trimethylazanium is a synthetic organic compound known for its vibrant red color. It is commonly used as a dye in various industrial applications, including textile printing and materials science. The compound’s structure features an azo group, which is responsible for its color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl-trimethylazanium typically involves the diazotization of 4-nitroaniline followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the quality and consistency of the dye.
Chemical Reactions Analysis
Types of Reactions
2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl-trimethylazanium has several scientific research applications:
Chemistry: Used as a chromophore in the study of molecular interactions and reaction mechanisms.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific molecular targets.
Industry: Widely used in textile printing and as a component in liquid crystal displays
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets include aromatic compounds and biological macromolecules. The pathways involved often include electron transfer and resonance stabilization, which contribute to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Disperse Red 1 acrylate
- Disperse Yellow 7 methacrylate
- Disperse Orange 3 methacrylamide
Uniqueness
2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl-trimethylazanium is unique due to its specific azo group configuration, which imparts distinct color properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
12217-46-8 |
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Molecular Formula |
C19H26ClN5O2 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C19H26N5O2.ClH/c1-5-22(14-15-24(2,3)4)18-10-6-16(7-11-18)20-21-17-8-12-19(13-9-17)23(25)26;/h6-13H,5,14-15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
CDXPPAZRPFJAIY-UHFFFAOYSA-M |
SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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